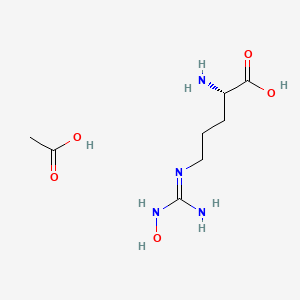![molecular formula C25H51N2O6P B3026363 [(E)-2-acetamido-3-hydroxyoctadec-4-enyl] 2-(trimethylazaniumyl)ethyl phosphate CAS No. 74713-54-5](/img/structure/B3026363.png)
[(E)-2-acetamido-3-hydroxyoctadec-4-enyl] 2-(trimethylazaniumyl)ethyl phosphate
説明
The compound of interest, [(E)-2-acetamido-3-hydroxyoctadec-4-enyl] 2-(trimethylazaniumyl)ethyl phosphate, is a complex organic molecule that may have potential applications in various fields of chemistry and biology. While the provided papers do not directly discuss this compound, they do provide insights into related chemical structures and reactions that can help us understand the synthesis, molecular structure, and properties of similar compounds.
Synthesis Analysis
The synthesis of complex organic molecules often involves multi-step reactions and the use of catalysts to improve efficiency. For instance, the paper titled "2-Ethoxy-2-propenyl diethyl phosphate. An efficient halo acetone equivalent for the Pd-catalyzed cross-coupling with tin enolates" describes the use of Pd(0) complexes to catalyze the reaction of 2-ethoxy-2-propenyl diethyl phosphate with organotins, resulting in coupling products. This suggests that palladium-catalyzed cross-coupling reactions could be a viable method for constructing similar phosphate ester compounds.
In another study, the biosynthesis of terpenes is explored, and an intermediate of the deoxyxylulose phosphate pathway is synthesized in six steps from hydroxyacetone and triphenylphosphorane . This demonstrates the feasibility of multi-step organic syntheses in producing complex intermediates, which could be relevant for the synthesis of the compound .
Molecular Structure Analysis
The molecular structure of organic compounds is crucial for understanding their reactivity and interactions. The paper on the synthesis of ethyl 3-(2-(4-chlorophenoxy)acetamido)propanoate provides an example of how various spectroscopic techniques, such as FT-IR, NMR, and ESI-MS, can be used to confirm the structure of synthesized compounds. Density functional theory (DFT) calculations are also employed to predict molecular geometry and vibrational frequencies, which could be applied to analyze the molecular structure of [(E)-2-acetamido-3-hydroxyoctadec-4-enyl] 2-(trimethylazaniumyl)ethyl phosphate.
Chemical Reactions Analysis
Understanding the chemical reactions that compounds can undergo is essential for their application. The hydrolysis of methylacetoin ethyl phosphate provides insight into the reactivity of phosphate esters, which could be relevant for the compound of interest. The study shows that the presence of a carbonyl group β to phosphorus can lead to competing pathways and rapid hydrolysis under certain conditions. This information could be used to predict the stability and reactivity of [(E)-2-acetamido-3-hydroxyoctadec-4-enyl] 2-(trimethylazaniumyl)ethyl phosphate in various environments.
Physical and Chemical Properties Analysis
The physical and chemical properties of a compound, such as solubility, melting point, and reactivity, are determined by its molecular structure. While the papers provided do not directly discuss the properties of the compound , the methodologies used in these studies, such as computational chemistry techniques and bio-assays , could be applied to determine these properties. For example, the use of DFT and NBO analysis can provide insights into electron density distribution and charge transfer interactions, which are important for understanding the behavior of the compound under different conditions.
科学的研究の応用
Biological Activities of Cyclic Phosphates
Cyclic phosphates, including those structurally related to the query compound, exhibit a wide range of biological activities. These compounds have been studied for their roles in inhibiting enzymes such as acetylcholine esterase, which are important for pesticide applications. Moreover, certain cyclic phosphates show promise in therapeutic applications for diseases like type 2 diabetes mellitus due to their ability to inhibit lipases. The versatility of cyclic phosphates extends to their function in signal transduction, highlighted by their role in physiological processes through compounds like cyclic AMP and cyclic adenosine diphosphate ribose. The potential for cyclic phosphates in drug delivery and organ targeting further underscores their significance in biomedical research (Lorke, Stegmeier-Petroianu, & Petroianu, 2017).
Applications in Agriculture and Environmental Management
Phosphorus, a key element in cyclic phosphates, plays a critical role in agriculture and environmental management. Research on bacterial solubilization of mineral phosphates indicates the importance of phosphorus in enhancing crop yields through the effective utilization of phosphate fertilizers. This process, facilitated by certain bacteria, converts insoluble phosphate forms into soluble ones, making phosphorus more available to plants. Such biological processes are essential for sustainable agriculture and for addressing challenges related to phosphorus availability in soils (Goldstein, 1986).
Environmental Contaminants and Toxicology
The environmental occurrence, exposure, and risks associated with organophosphorus compounds, such as tris(1,3-dichloro-2-propyl)phosphate (TDCPP), highlight the environmental and health concerns related to these chemicals. TDCPP, like related cyclic phosphates, exhibits toxicity that affects ecosystems and human health, raising concerns about their widespread use and environmental persistence. Understanding the behavior and toxicological profiles of these compounds is crucial for developing safer chemicals and for mitigating environmental and health risks (Wang et al., 2020).
特性
IUPAC Name |
[(E)-2-acetamido-3-hydroxyoctadec-4-enyl] 2-(trimethylazaniumyl)ethyl phosphate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H51N2O6P/c1-6-7-8-9-10-11-12-13-14-15-16-17-18-19-25(29)24(26-23(2)28)22-33-34(30,31)32-21-20-27(3,4)5/h18-19,24-25,29H,6-17,20-22H2,1-5H3,(H-,26,28,30,31)/b19-18+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GTZSEZHHSPWFFN-VHEBQXMUSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCC=CC(C(COP(=O)([O-])OCC[N+](C)(C)C)NC(=O)C)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCCCC/C=C/C(C(COP(=O)([O-])OCC[N+](C)(C)C)NC(=O)C)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H51N2O6P | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
506.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[(E)-2-acetamido-3-hydroxyoctadec-4-enyl] 2-(trimethylazaniumyl)ethyl phosphate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-(2,6-Dimethylphenyl)-2-[4-[1,1,2,3,3-pentadeuterio-2-hydroxy-3-(2-methoxyphenoxy)propyl]piperazin-1-yl]acetamide](/img/structure/B3026281.png)
![N-[(1S)-4-[(2-chloro-1-iminoethyl)amino]-1-[[(phenylmethyl)amino]carbonyl]butyl]-6-(dimethylamino)-2-naphthalenecarboxamide,monohydrochloride](/img/structure/B3026282.png)
![3-({3-(1H-indol-3-yl)-1-oxo-1-[(1-phenylethyl)amino]propan-2-yl}carbamoyl)-5-methylhexanoic acid](/img/structure/B3026284.png)
![3',6'-bis(acetyloxy)-2',7'-dichloro-3-oxo-N-1,10-phenanthrolin-5-yl-spiro[isobenzofuran-1(3H),9'-[9H]xanthene]-5-carboxamide](/img/structure/B3026287.png)

![N-(2,6-diethylphenyl)-4,5-dihydro-8-[[2-methoxy-4-(4-methyl-1-piperazinyl)phenyl]amino]-1-methyl-1H-pyrazolo[4,3-h]quinazoline-3-carboxamide](/img/structure/B3026291.png)
![6-phenyl-2,8-bis(phenylmethyl)-imidazo[1,2-a]pyrazin-3(7H)-one,monohydrochloride](/img/structure/B3026292.png)






